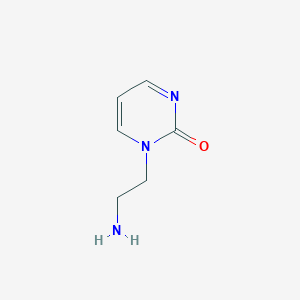

1-(2-Aminoethyl)pyrimidin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

1-(2-aminoethyl)pyrimidin-2-one |

InChI |

InChI=1S/C6H9N3O/c7-2-5-9-4-1-3-8-6(9)10/h1,3-4H,2,5,7H2 |

InChI Key |

KGMGVOWCSQUUDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)N=C1)CCN |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Aminoethyl Pyrimidin 2 1h One and Its Core Analogues

Direct Synthesis Approaches to the Pyrimidin-2(1H)-one Ring System

The formation of the pyrimidin-2(1H)-one scaffold is a critical step in the synthesis of the target molecule. Several classical and modern methods are employed to construct this heterocyclic core.

Cyclization Reactions involving Urea (B33335) and Beta-Keto Esters

A well-established method for synthesizing pyrimidinone rings is the Biginelli reaction, a one-pot three-component condensation. jk-sci.comresearchgate.netmdpi.com This reaction typically involves an aldehyde, a β-keto ester (such as ethyl acetoacetate), and urea or thiourea (B124793), often under acidic conditions. jk-sci.comresearchgate.net The mechanism proceeds through the formation of an N-acyliminium ion intermediate, which is then attacked by the enol of the β-keto ester, followed by cyclization and dehydration to yield a dihydropyrimidinone. jk-sci.com While the classic Biginelli reaction provides a straightforward route to dihydropyrimidinones, modifications are necessary to achieve the specific 1-(2-aminoethyl)pyrimidin-2(1H)-one structure.

The use of a Lewis acid catalyst, such as BF₃:Et₂O, in conjunction with microwave irradiation has been shown to improve reaction yields and reduce reaction times for the synthesis of uracil (B121893) and cytosine analogs from β-ketoesters or β-aldehydoesters and urea. mdpi.com

| Reactants | Catalyst/Conditions | Product | Reference |

| Aldehyde, β-Keto Ester, Urea/Thiourea | Acid catalyst (e.g., HCl, H₂SO₄), Alcohol solvent | Dihydropyrimidinone | jk-sci.comresearchgate.net |

| β-Ketoesters/β-Aldehydoesters, Urea | BF₃:Et₂O, Microwave irradiation | Uracil/Cytosine analogs | mdpi.com |

Condensation Reactions for Pyrimidinone Formation

Condensation reactions provide a versatile platform for the synthesis of pyrimidinone derivatives. The Pinner synthesis, for instance, involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.comslideshare.net Variations of this reaction, such as using β-keto esters instead of 1,3-diketones, have been developed to produce fully substituted pyrimidines. mdpi.com Another approach involves the direct condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride, to form the pyrimidine (B1678525) ring in a single step. nih.gov

Furthermore, the reaction of chalcones with guanidine (B92328) carbonate in a solvent like dimethylformamide (DMF) can yield 2-aminopyrimidines. ajol.info This method involves the condensation and subsequent cyclization to form the pyrimidine ring.

Introduction of the 1-(2-Aminoethyl) Moiety

The introduction of the 2-aminoethyl group at the N1 position of the pyrimidinone ring is a key transformation to arrive at the target compound. This can be achieved through various synthetic strategies.

Alkylation Strategies at the N1 Position

Direct alkylation of a pre-formed pyrimidin-2(1H)-one ring is a common strategy. The regioselectivity of alkylation (N1 vs. N3 or O-alkylation) can be influenced by several factors, including the solvent, the base used, and the nature of the alkylating agent. neliti.comresearchgate.net For instance, methylation in a low-solvating solvent like THF tends to favor N1-alkylation. neliti.com The choice of the cation can also play a crucial role; sodium salts in ethyl acetate (B1210297) preferentially lead to N1-alkylation, whereas silver salts in benzene (B151609) can result in a mixture of O- and N3-alkylated products. neliti.com

The direct alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with alkyl halides often yields a mixture of N- and O-alkylated products. acs.org However, the use of more complex alkylating agents can lead to selective N-alkylation. acs.org

A common route to introduce the 2-aminoethyl group involves a two-step process. First, the pyrimidine is reacted with ethylene (B1197577) carbonate to form a 1-(2-hydroxyethyl)pyrimidine intermediate. nih.gov This intermediate is then chlorinated using a reagent like thionyl chloride to produce the 1-(2-chloroethyl)pyrimidine, which can subsequently be reacted with an amine source to yield the final 1-(2-aminoethyl) derivative. nih.gov

Utilization of 2-Aminoethylamine or Related Precursors in Scaffold Construction

An alternative to post-modification is the incorporation of the 2-aminoethyl moiety during the construction of the pyrimidine ring. This can be achieved by using a protected form of 2-aminoethylamine or a related precursor in the initial cyclization reaction. For example, a suitably protected N-(2-aminoethyl)urea could potentially be used in a Biginelli-type reaction.

A reported synthesis of 1-(2-diallylaminoethyl)pyrimidine derivatives follows a pathway where the pyrimidine base is first converted to a 1-(2-hydroxyethyl) adduct, which is then chlorinated and subsequently reacted with diallylamine. nih.gov This demonstrates the feasibility of introducing a substituted aminoethyl group.

Multi-component Reaction Approaches for Scaffold Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single pot. nih.govbeilstein-journals.orgyoutube.com While a direct three-component synthesis of this compound is not explicitly detailed in the provided context, the principles of MCRs can be applied. For instance, a modified Biginelli reaction could potentially be designed where one of the components carries the protected 2-aminoethyl group.

The Biginelli reaction itself is a classic example of a three-component reaction that forms a dihydropyrimidine (B8664642) ring. jk-sci.com Other MCRs, such as those involving the condensation of amides and nitriles, can also be employed for pyrimidine synthesis. nih.gov Furthermore, three-component reactions of β-keto esters, aldehydes, and urea/thiourea are well-established for creating dihydropyrimidin-2(1H)-ones/thiones. researchgate.net These MCR strategies could be adapted by using a starting material that incorporates the desired aminoethyl functionality.

| Reaction Type | Components | Key Features | Reference |

| Biginelli Reaction | Aldehyde, β-Keto Ester, Urea/Thiourea | One-pot synthesis of dihydropyrimidinones | jk-sci.comresearchgate.netmdpi.com |

| Amide-Nitrile Condensation | N-Vinyl/Aryl Amide, Nitrile | Single-step pyrimidine synthesis | nih.gov |

Advanced Synthetic Transformations and Reaction Mechanisms

Recent advancements in synthetic organic chemistry have provided powerful tools for the elaboration of the pyrimidine scaffold. These methods allow for the precise introduction of various substituents and the construction of complex pyrimidine-containing molecules.

Nucleophilic Substitution Reactions on Pyrimidine Derivatives

Nucleophilic substitution is a fundamental reaction for modifying the pyrimidine ring. Due to the electron-deficient nature of the pyrimidine nucleus, positions C2, C4, and C6 are susceptible to attack by nucleophiles. slideshare.net This reactivity is enhanced by the presence of electron-withdrawing groups and can be utilized to introduce a wide range of functional groups. bhu.ac.inyoutube.com

The general mechanism for nucleophilic aromatic substitution (SNAr) on pyrimidines involves the addition of a nucleophile to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. frontiersin.orgchemrxiv.org The stability of this intermediate plays a crucial role in the reaction rate. In some cases, particularly with strong nucleophiles and specific substitution patterns, an alternative mechanism known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism can occur. nih.gov

A notable example involves the reaction of chloropyrimidines with amines. For instance, 2-chloropyrimidines can react with various amines to yield the corresponding 2-aminopyrimidine (B69317) derivatives. nih.gov The synthesis of this compound can be conceptualized through a related pathway, likely involving the alkylation of a pyrimidinone with a protected aminoethyl halide or a similar electrophile. A reported synthesis of related compounds, 1-(2-diallylaminoethyl)pyrimidines, involved the reaction of 1-(2-chloroethyl)pyrimidine derivatives with diallylamine. nih.gov

The reactivity of substituted pyrimidines in nucleophilic substitution reactions has been extensively studied. For example, the treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide resulted in the expected substitution products. rsc.org However, unexpected reactions can also occur, as seen with the reaction with cyanide ion, which led to the displacement of the methylthio group. rsc.org

Coupling Reactions for Pyrimidine Core Functionalization (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as powerful and versatile methods for the functionalization of pyrimidine rings. researchgate.netmdpi.com This reaction allows for the formation of carbon-carbon bonds by coupling a halogenated pyrimidine with an organoboron reagent in the presence of a palladium catalyst and a base. mdpi.comrsc.org

The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives. rsc.orgresearchgate.net This methodology has been successfully applied to synthesize various aryl- and heteroaryl-substituted pyrimidines. mdpi.comrsc.org For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been coupled with different arylboronic acids to produce novel pyrimidine analogues. mdpi.com The efficiency of these reactions can be influenced by the choice of catalyst, base, and solvent. mdpi.comresearchgate.net

Recent research has demonstrated the utility of microwave-assisted Suzuki-Miyaura reactions to accelerate the synthesis of functionalized pyrimidines, such as C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-ones. rsc.org This approach often leads to higher yields and shorter reaction times compared to conventional heating methods. rsc.org

Below is a table summarizing representative Suzuki-Miyaura coupling reactions on pyrimidine derivatives:

| Halogenated Pyrimidine | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 85 | mdpi.comresearchgate.net |

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 92 | rsc.org |

| 2-chloropyrimidine | (4-formylphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 2-(4-formylphenyl)pyrimidine | 78 | researchgate.net |

Cycloaddition Reactions in Pyrimidinone Synthesis

Cycloaddition reactions offer an efficient route to construct the pyrimidinone ring system. These reactions involve the combination of two or more components to form a cyclic product in a single step. acs.org Various types of cycloadditions, including [4+2] and [2+2+2] cycloadditions, have been employed for the synthesis of pyrimidines and their derivatives. mdpi.com

One notable example is the inverse-electron-demand Diels-Alder reaction of 1,2,3-triazines with amidines, which provides a robust method for synthesizing 2,5-disubstituted pyrimidines in excellent yields. nih.gov Another approach involves the [2+2+2] cycloaddition of ynamides with nitriles, catalyzed by gold complexes, to afford 4-aminopyrimidines. mdpi.com

The Biginelli reaction, a well-known multicomponent reaction, provides a straightforward synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea. mdpi.com While not a direct synthesis of this compound, this reaction highlights the power of condensation strategies for building the core pyrimidinone structure.

More recently, a [4+3] cycloaddition reaction of sulfonylphthalide with N,N'-cyclic azomethine imines has been developed for the synthesis of novel pyrimidinone-fused naphthoquinones. acs.org Additionally, the condensation of amidines with chalcones represents another cycloaddition pathway to substituted pyrimidines. researchgate.net

Studies on Reaction Kinetics and Pathways (e.g., Brønsted type-plots, α-effect)

The kinetics and mechanisms of nucleophilic substitution reactions on pyrimidines have been investigated to understand the factors influencing their reactivity. Brønsted-type plots, which correlate the reaction rate constant with the pKa of the nucleophile, are valuable tools for elucidating reaction mechanisms. frontiersin.orgnih.gov

A kinetic study of the reaction between 2-chloro-5-nitropyrimidine (B88076) and a series of α-nucleophiles (nucleophiles with a lone pair of electrons on the atom adjacent to the nucleophilic center) revealed an unusual split in the Brønsted-type plot. frontiersin.orgnih.govnih.gov This split suggests the presence of different transition state structures and reaction pathways for different classes of nucleophiles. frontiersin.orgnih.gov The data indicated that hydrogen bonding interactions between the electrophile and the nucleophile can significantly influence reactivity. nih.govresearchgate.net

The α-effect describes the enhanced nucleophilicity of a species compared to its basicity. nih.gov In the study of 2-chloro-5-nitropyrimidine, the observed α-effect was not consistently high for all α-nucleophiles, indicating that factors other than just the presence of an adjacent lone pair are at play. nih.gov The reactivity trend did not always align with the pKa values of the nucleophiles, highlighting the complexity of these reactions. nih.gov

Kinetic studies on the reactions of 2-chloro-5-nitropyrimidine with primary and secondary alicyclic amines also utilized Brønsted-type plots to probe the reaction mechanism. researchgate.net These studies help in assigning the rate-determining step and understanding the structure of the transition state. researchgate.net

Below is a table summarizing kinetic data for the reaction of 2-chloro-5-nitropyrimidine with various nucleophiles:

| Nucleophile | pKa | Second-Order Rate Constant (k_N, M⁻¹s⁻¹) | Reference |

| Hydrazine | 8.20 | 20.4 | nih.gov |

| Hydroxylamine | 6.03 | 0.98 | nih.gov |

| Methoxylamine | 4.60 | 0.08 | nih.gov |

| N-Methyl hydroxylamine | 6.00 | 29.5 | nih.gov |

| N,N-Dimethyl hydroxylamine | 5.20 | 12.6 | nih.gov |

| Phenyl hydrazine | 5.25 | 1.45 | nih.gov |

| Aniline | 4.73 | 0.99 | nih.gov |

Derivatization Strategies and Structural Diversification of 1 2 Aminoethyl Pyrimidin 2 1h One

Chemical Modifications at the Aminoethyl Side Chain

The primary amine of the aminoethyl side chain is a versatile functional group that readily participates in a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Acylation and Amide Bond Formation

The formation of an amide bond through the acylation of the primary amine on the aminoethyl side chain is a fundamental and widely employed derivatization strategy. synplechem.com This reaction involves treating 1-(2-aminoethyl)pyrimidin-2(1H)-one with an acylating agent, such as an acyl halide, acid anhydride, or a carboxylic acid activated with a coupling reagent. synplechem.commasterorganicchemistry.com The resulting N-acylated derivatives introduce a new substituent onto the molecule, which can significantly alter its properties.

The choice of the acylating agent allows for the introduction of a wide array of functional groups, from simple alkyl and aryl groups to more complex heterocyclic and polyfunctional moieties. This versatility is crucial for structure-activity relationship (SAR) studies, where systematic changes to the appended group can elucidate its impact on biological targets. The reaction is typically carried out in a suitable aprotic solvent, and various coupling reagents like carbodiimides or phosphonium (B103445) salts can be used to facilitate the amide bond formation, especially when starting from a carboxylic acid. synplechem.com

Table 1: Examples of Acylating Agents for Amide Bond Formation

| Acylating Agent | Resulting Substituent (R-CO-) |

| Acetyl Chloride | Acetyl |

| Benzoyl Chloride | Benzoyl |

| Acetic Anhydride | Acetyl |

| Propionic Anhydride | Propionyl |

| Carboxylic Acid + Coupling Reagent | Various (Alkyl, Aryl, Heteroaryl, etc.) |

This table provides illustrative examples of common acylating agents and the corresponding substituents introduced onto the aminoethyl side chain of this compound.

Schiff Base Formation with Carbonyl Compounds

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. nih.govtsijournals.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine. youtube.com The formation of Schiff bases introduces a new point of structural diversity and can be a key step in the synthesis of more complex derivatives. researchgate.net

The reaction is typically catalyzed by acid or base and is often reversible. The stability of the resulting Schiff base can vary depending on the structure of the carbonyl compound used. Aromatic aldehydes, for instance, tend to form more stable Schiff bases due to conjugation. These imine derivatives can serve as intermediates for further reactions, such as reduction to secondary amines or participation in cycloaddition reactions.

Table 2: Examples of Carbonyl Compounds for Schiff Base Formation

| Carbonyl Compound | Resulting Schiff Base Structure |

| Benzaldehyde | C₆H₅CH=N-CH₂CH₂-pyrimidinone |

| Acetone | (CH₃)₂C=N-CH₂CH₂-pyrimidinone |

| Salicylaldehyde | 2-HOC₆H₄CH=N-CH₂CH₂-pyrimidinone |

| 4-Chlorobenzaldehyde | 4-ClC₆H₄CH=N-CH₂CH₂-pyrimidinone |

This table illustrates the formation of Schiff bases from the reaction of this compound with various aldehydes and ketones.

Reactions with Isocyanates and Isothiocyanates

The nucleophilic primary amine of the aminoethyl side chain readily reacts with electrophilic isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. nih.govrsc.org These reactions are generally high-yielding and proceed under mild conditions. The addition of the amine to the carbon-nitrogen double bond of the isocyanate or isothiocyanate results in the formation of a stable C-N bond. rsc.org

This strategy allows for the introduction of a wide range of substituents (R') depending on the isocyanate or isothiocyanate used (R'-N=C=O or R'-N=C=S). The resulting urea or thiourea moieties can participate in hydrogen bonding and may significantly influence the molecule's binding affinity to biological targets. The diversity of commercially available isocyanates and isothiocyanates makes this a powerful method for generating large libraries of derivatives for screening purposes. researchgate.net

Reductive Amination Strategies

Reductive amination provides a controlled method for the alkylation of the primary amine on the aminoethyl side chain, leading to the formation of secondary or tertiary amines. masterorganicchemistry.comorganic-chemistry.org This two-step process typically involves the initial formation of a Schiff base (imine) by reacting this compound with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding amine. youtube.com

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edunih.gov Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for imines over carbonyl groups. nih.gov This method avoids the over-alkylation that can be an issue with direct alkylation using alkyl halides. masterorganicchemistry.com By choosing different carbonyl compounds, a wide variety of alkyl or arylalkyl groups can be introduced onto the nitrogen atom.

Functionalization of the Pyrimidinone Ring

While the aminoethyl side chain offers a primary site for modification, the pyrimidinone ring itself can also be functionalized to further diversify the molecular structure and properties of the compound.

Introduction of Halogens and Subsequent Cross-Coupling Reactions

The pyrimidinone ring can be subjected to halogenation reactions, introducing halogen atoms (e.g., chlorine, bromine, iodine) at specific positions. These halogenated derivatives are valuable intermediates for further structural diversification through various cross-coupling reactions. nih.gov For instance, a halogenated pyrimidinone can serve as a substrate in Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions. nih.govnih.gov

These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of aryl, alkynyl, or other functional groups onto the pyrimidinone core. nih.gov This strategy significantly expands the accessible chemical space and allows for the synthesis of highly functionalized and structurally complex derivatives that would be difficult to prepare by other means. The regioselectivity of the halogenation and the subsequent cross-coupling reactions are key considerations in the synthetic design. nih.gov

Electrophilic Aromatic Substitution on Pyrimidinone Derivatives

The pyrimidine (B1678525) ring, a key component of this compound, is generally considered electron-deficient, which makes electrophilic aromatic substitution (EAS) challenging compared to benzene (B151609). wikipedia.org The presence of two nitrogen atoms in the ring decreases its basicity and deactivates it towards electrophilic attack. wikipedia.org However, under specific conditions and with appropriate activating groups, EAS reactions can be achieved.

Electrophilic substitution on the pyrimidine ring, when it occurs, typically takes place at the C-5 position, which is the least electron-deficient carbon atom. wikipedia.org Reactions such as nitration, halogenation, and sulfonation have been observed on substituted pyrimidines. wikipedia.org For instance, the nitration of pyridine-N-oxide, a related heterocyclic compound, can lead to the formation of the ortho-nitro product under kinetic control. rsc.org However, in a strongly acidic medium, pyridine (B92270) exists in its protonated form, which is highly deactivated towards nitration. rsc.org

The reactivity of the pyrimidine ring can be enhanced by the presence of electron-donating groups. These groups increase the electron density of the ring, making it more susceptible to electrophilic attack. dalalinstitute.com Conversely, quaternization of the pyrimidine ring nitrogen atoms makes the molecule more susceptible to nucleophilic reactions rather than electrophilic ones. wur.nl

Modification of Ring Carbonyls

The carbonyl group at the C-2 position of the pyrimidin-2(1H)-one ring offers another site for chemical modification. This functional group can undergo various reactions, allowing for the introduction of diverse substituents. One common transformation is the conversion of the carbonyl group into a thiocarbonyl group (thione) by reacting with reagents like phosphorus pentasulfide. This modification can significantly alter the electronic properties and biological activity of the molecule.

Another approach involves the reaction of the carbonyl group with nucleophiles. For example, the carbonyl group can be targeted in condensation reactions. While direct reactions on the ring carbonyl of this compound are not extensively detailed in the provided context, the general reactivity of carbonyls suggests possibilities for derivatization.

Computational and Theoretical Investigations of 1 2 Aminoethyl Pyrimidin 2 1h One and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. For 1-(2-Aminoethyl)pyrimidin-2(1H)-one and its analogs, these calculations have proven invaluable in elucidating their electronic structure and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyrimidine (B1678525) derivatives to understand their stability, reactivity, and other molecular properties. ijcce.ac.irdergipark.org.tr DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), are employed to optimize the molecular geometry and calculate various electronic parameters. ijcce.ac.irirjweb.com For instance, DFT studies on related aminopyridines have shown that the exocyclic NH2 group can adopt a pyramidal conformation in neutral and anionic forms, a detail crucial for understanding intermolecular interactions. nih.gov The electronic properties of similar heterocyclic compounds have been successfully modeled, providing insights into their chemical behavior. mdpi.com

HOMO-LUMO Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. irjweb.commdpi.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity and stability. mdpi.comnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the opposite. mdpi.comaimspress.com For pyrimidine derivatives, HOMO-LUMO analysis helps in understanding charge transfer within the molecule and predicting its reactivity. irjweb.comaimspress.com

| Parameter | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests a better electron donor. irjweb.com |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. irjweb.com |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | Reflects chemical reactivity and kinetic stability. A large gap indicates high stability. mdpi.comaimspress.com |

Molecular Modeling and Conformation Analysis

Molecular modeling techniques are used to study the three-dimensional structures and conformational preferences of molecules. For flexible molecules like this compound, which has a rotatable aminoethyl side chain, conformation analysis is crucial. researchgate.net Computational methods can identify stable conformers and the energy barriers between them. researchgate.net For example, studies on the related 2-(β-aminoethyl)-pyridine revealed the existence of multiple stable conformations with similar Gibbs energies, which can coexist in solution. researchgate.net This type of analysis is essential for understanding how the molecule might interact with biological targets, as different conformations can have distinct binding properties.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational SAR approaches, including Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the activity of new derivatives based on their structural features. journalirjpac.comresearchgate.net For pyrimidinone and related heterocyclic derivatives, these studies have identified key structural motifs responsible for their biological effects. nih.govnih.gov For example, SAR studies on quinoxalin-2(1H)-one derivatives revealed that the presence of a hydrogen-bond acceptor at a specific position was beneficial for antiviral potency. nih.gov Similarly, for pyrido[1,2-a]pyrimidin-4-imine derivatives, the addition of small, electron-donating groups to the core structure improved antagonist activity. nih.gov These computational insights guide the design of more potent and selective compounds.

In Silico Docking Studies for Ligand-Target Interactions

In silico docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or enzyme. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govmdpi.com For pyrimidine derivatives, docking studies have been used to investigate their binding modes with various biological targets. These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target. mdpi.com For example, docking studies on pyrimidine derivatives targeting the E. Coli enzyme biotin (B1667282) carboxylase have helped to understand their inhibitory mechanism. irjweb.com The binding affinity, often expressed as a docking score or binding energy, helps in ranking potential inhibitors. mdpi.com

| Key Interaction Types in Docking |

| Hydrogen Bonds |

| Hydrophobic Interactions |

| Electrostatic Interactions |

| Van der Waals Forces |

Reaction Pathway and Transition State Analysis

Computational chemistry can also be used to explore the mechanisms of chemical reactions, including the synthesis of this compound and its derivatives. By mapping the potential energy surface (PES), researchers can identify the most likely reaction pathways, intermediates, and transition states. researchgate.net For instance, studies on the reaction kinetics of related compounds like 1-(2-aminoethyl)piperazine (B7761512) with CO2 have utilized theoretical models to understand the reaction mechanism. nih.govresearchgate.net This type of analysis provides valuable information on reaction barriers and kinetics, which can be used to optimize synthetic procedures. nih.gov Understanding the transition state structures is particularly important as it provides a snapshot of the highest energy point along the reaction coordinate, offering insights into the factors that control the reaction rate.

Mechanistic Research into Specific Biological Activities of 1 2 Aminoethyl Pyrimidin 2 1h One Derivatives

Enzyme Inhibition Mechanisms

Influenza A Endonuclease Inhibition

The endonuclease activity of the influenza A virus polymerase acidic (PA) protein is essential for viral replication. This enzyme cleaves host mRNA caps (B75204) to initiate viral transcription, a process known as "cap-snatching". nih.govresearchgate.net Derivatives of 1-(2-aminoethyl)pyrimidin-2(1H)-one are among the non-nucleoside analogue inhibitors that target this critical viral function.

The inhibitory mechanism of these compounds involves chelation of the two metal ions present in the active site of the influenza endonuclease. nih.gov This bimetal chelation prevents the enzyme from carrying out its cap-snatching function, thereby halting viral replication. researchgate.netnih.gov The binding mode of these inhibitors has been confirmed by X-ray crystallography, which shows the inhibitor molecule directly interacting with the two metal ions at the enzyme's active site. nih.gov

The development of these inhibitors has been guided by structural information of the influenza virus polymerase proteins. nih.gov Various classes of compounds, including 3-hydroxypyridin-2(1H)-one and 3-hydroxyquinolin-2(1H)-one derivatives, have been identified as PA protein inhibitors. nih.govnih.gov Structure-activity relationship studies have shown that substituents at specific positions on the quinolinone scaffold can enhance the inhibitory potency. nih.gov For example, compounds I-4 (3.29 μM) and II-2 (1.46 μM) have shown strong cap-dependent endonuclease inhibitory activity. mdpi.com

It is important to note that antiviral resistance can emerge. Mutations in the PA protein, such as I38T, E23K, and A36V, have been shown to confer resistance to some endonuclease inhibitors. figshare.com Understanding these resistance mechanisms is crucial for the design of more robust and effective antiviral therapeutics. figshare.com

Hepatitis B Virus (HBV) DNA Replication Inhibition Pathways

The replication of Hepatitis B virus (HBV) DNA is a complex process involving a pregenomic RNA (pgRNA) intermediate. nih.gov A crucial step in this process is the packaging of this pgRNA into immature core particles, where it is then reverse transcribed into DNA. nih.govnih.gov Phenylpropenamide derivatives, which can be considered structurally related to this compound, have been identified as potent and selective inhibitors of HBV replication. nih.gov

These compounds, such as AT-61, have been shown to effectively inhibit the formation of intracellular immature core particles and the subsequent release of mature virions. nih.gov The proposed mechanism of action is the interference with the packaging of the pregenomic RNA into the immature core particle. nih.gov This is supported by findings that while the compound has little effect on the levels of viral RNA in the cytoplasm, it significantly reduces the number of immature virions containing pregenomic RNA. nih.gov

The inhibition is specific to HBV, with no significant activity observed against other viruses like duck HBV, woodchuck HBV, or HIV-1. nih.gov This specificity suggests a highly targeted interaction with a component of the HBV replication machinery. Furthermore, these inhibitors have shown synergistic effects when used in combination with other anti-HBV drugs like lamivudine, a nucleoside analog reverse transcriptase inhibitor. nih.gov

The HBV DNA replication cycle involves several key steps that can be targeted for antiviral therapy:

Conversion of the relaxed circular DNA genome into covalently closed circular DNA (cccDNA) in the host cell nucleus. nih.gov

Transcription of cccDNA to produce viral RNAs, including the pregenomic RNA. nih.gov

Reverse transcription of pgRNA into single-stranded DNA. nih.gov

Synthesis of the second DNA strand to form the relaxed circular DNA.

Inhibitors like the phenylpropenamide derivatives appear to act at the crucial step between the synthesis of pgRNA and its encapsidation.

Dihydrofolate Enzyme Interaction (Antiplasmodial Context)

The enzyme dihydrofolate reductase (DHFR) is a critical target for antimalarial drugs. npaa.in It plays a vital role in the folate biosynthetic pathway, which is essential for the synthesis of purines, pyrimidines, and amino acids, and ultimately for DNA replication in the malaria parasite, Plasmodium falciparum. npaa.in Pyrimethamine, a diaminopyrimidine derivative, is a known inhibitor of P. falciparum DHFR (PfDHFR). npaa.innih.gov

Derivatives based on the pyrimidine (B1678525) scaffold have been designed and investigated as inhibitors of PfDHFR. npaa.in The mechanism of inhibition is competitive, with the inhibitor binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate. nih.gov

Molecular modeling and docking studies have been instrumental in understanding the interactions between these inhibitors and the PfDHFR enzyme. npaa.innih.gov These studies have revealed key amino acid residues in the active site that are crucial for inhibitor binding. For instance, interactions with residues such as Asp54 and Phe58 have been identified as important for the binding of potent inhibitors. malariaworld.org

A significant challenge in the use of DHFR inhibitors is the emergence of drug resistance due to point mutations in the dhfr gene. npaa.innih.gov These mutations can alter the shape of the active site, reducing the binding affinity of the inhibitor. Research has focused on designing new derivatives that can effectively inhibit both the wild-type and mutant forms of PfDHFR. malariaworld.orgmalariaworld.org This involves creating molecules with flexible substituents that can adapt to the changes in the mutant enzyme's active site. malariaworld.org

V600E BRAF Inhibitory Mechanisms

The BRAF V600E mutation is a common driver of various cancers, particularly melanoma. mdpi.com This mutation leads to constitutive activation of the BRAF kinase and downstream signaling pathways, such as the MAPK/ERK pathway, promoting cell proliferation. mdpi.comnih.gov Derivatives of this compound have been developed as inhibitors of the V600E mutant BRAF kinase.

These inhibitors are designed to bind to the ATP-binding pocket of the BRAF kinase domain. mdpi.com Molecular docking studies have been used to predict and analyze the binding modes of these compounds. mdpi.com For example, the pyrimido[4,5-d]pyrimidin-2-one derivative, SIJ1777, has shown potent anti-proliferative activity against melanoma cells harboring BRAF mutations. mdpi.com

The inhibitory mechanism involves blocking the kinase activity of BRAF V600E, which in turn suppresses the phosphorylation of downstream targets like MEK and ERK. mdpi.com This leads to the inhibition of the entire MAPK/ERK signaling cascade, resulting in cell cycle arrest and apoptosis in cancer cells. mdpi.comrsc.org

Interestingly, while BRAF V600E drives proliferation, it can also inhibit cell migration through a feedback mechanism that suppresses RAC1 activity. nih.gov Some therapeutic strategies involve dual inhibition of both the BRAF V600E kinase and other pathways, such as VEGFR-2, to overcome resistance and target angiogenesis. rsc.org The development of pyrazolylindolin-2-one linked coumarin (B35378) derivatives is an example of such a dual-inhibitor approach. rsc.org

Biochemical characterization of the full-length BRAF V600E protein has provided further insights into its activation and inhibition. nih.gov These studies have shown that the V600E mutant is more active than the wild-type BRAF and has a higher propensity to form oligomers. nih.gov

Receptor Agonist/Antagonist Modalities

While much of the research on this compound derivatives has focused on enzyme inhibition, some studies have explored their potential as receptor modulators. The pyrimidine and pyrazinone cores are present in compounds that act as antagonists for receptors like the A3 adenosine (B11128) receptor (A3AR). nih.gov

A3AR antagonists are of interest for their potential as neuroprotective agents and for the treatment of conditions like inflammation and glaucoma. nih.gov The development of pyrazin-2(1H)-ones as a novel class of A3AR antagonists has been achieved through multicomponent synthesis approaches. nih.gov Computational and experimental methods have been used to establish structure-activity and structure-selectivity relationships, leading to the optimization of compounds with improved affinity for the receptor. nih.gov

The general principle behind receptor antagonism is that the compound binds to the receptor but does not elicit the biological response that the endogenous ligand would. This blocks the receptor from being activated, thereby modulating its signaling pathway.

Additionally, some heterocyclic compounds with structural similarities have been identified as agonists for serotonin (B10506) receptors, such as the 5-HT2A receptor. wikipedia.org These agonists bind to and activate the receptor, mimicking the effect of the natural neurotransmitter.

Histamine (B1213489) H3 Receptor Binding and Agonism

Research has explored the interaction of pyrimidine derivatives with histamine H3 receptors. A study on a series of 2,4-diamino- and 2,4,6-triaminopyrimidine (B127396) derivatives aimed to understand the structural requirements for affinity to human histamine H3 receptors (hH3Rs). nih.gov By modifying the 2-aminopyrimidine (B69317) core with a known hH3R pharmacophore, researchers were able to develop compounds with high hH3R affinity. nih.gov For instance, the compound N4-benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine demonstrated a high affinity for the hH3R with a ki value of 4.49 ± 1.25 nM and over 6,500-fold selectivity against the H4 receptor. nih.gov This suggests that the pyrimidine scaffold can be effectively utilized to design potent and selective H3 receptor ligands.

Another study investigated novel histamine H3 receptor antagonists, determining their affinities in binding assays and potencies in functional models. nih.gov The specific binding of [3H]-Nα-methylhistamine to rat brain cortex membranes was displaced by these compounds, with pKi values ranging from 7.56 to 8.68. nih.gov Furthermore, these compounds antagonized the inhibitory effect of histamine on neurotransmitter release in mouse brain cortex slices, with apparent pA2 values from 7.07 to 9.20. nih.gov

Adenosine Receptor Antagonism

The pyrimidine core has also been investigated for its potential as an adenosine receptor antagonist. One area of focus has been the development of dual antagonists for the A2A and A1 adenosine receptors, which could offer therapeutic benefits for conditions like Parkinson's disease. nih.gov The rationale is that inhibiting A1 receptors could facilitate dopamine (B1211576) release, while blocking A2A receptors would enhance postsynaptic dopamine responses. nih.gov Research in this area has led to the design of novel dual A2A/A1 antagonists with a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core, demonstrating the versatility of the pyrimidine scaffold in targeting adenosine receptors. nih.gov

In a different approach, pyrazin-2(1H)-ones were identified as a new class of selective A3 adenosine receptor antagonists. nih.gov These compounds, derived from a multicomponent synthesis, showed promise as potential agents for neuroprotection and treatment of inflammation or glaucoma. nih.gov

Estrogen Receptor Ligand Interactions

The interaction of pyrimidine derivatives with estrogen receptors (ER) has been a subject of research, particularly in the context of developing novel cancer therapies. Scientists have developed small molecules with a pyrimidine core that can directly disrupt the crucial interaction between the estrogen receptor and its coactivator proteins, a necessary step for gene activation by estrogen. nih.gov This approach aims to create a more direct method of blocking estrogen signaling, which could be effective even in hormone-refractory breast cancers. nih.gov

Time-resolved fluorescence resonance energy transfer and cell-based reporter gene assays have shown that the most active of these pyrimidine-based compounds inhibit the ERα/steroid receptor coactivator interaction with Ki values in the low micromolar range. nih.gov These studies have helped in refining the pharmacophore model for this class of compounds, supporting the idea that inhibiting coactivator binding is a viable strategy for endocrine therapy. nih.gov

Antiparasitic Mechanisms (e.g., Antiplasmodial Activity)

Derivatives of the pyrimidine scaffold have shown notable activity against the malaria parasite, Plasmodium falciparum. Research into 2-aminopyrimidine-based 4-aminoquinolines has yielded compounds with significant in vitro antiplasmodial activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of the parasite. nih.gov

One particularly potent compound, 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine, exhibited a very low IC50 value of 3.6 nM against a CQR strain, making it 56 times more potent than chloroquine. nih.gov The proposed mechanism of action for these compounds involves multiple pathways. Molecular docking studies suggest that they can interact with and inhibit the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme, a key target in malaria chemotherapy. nih.gov Furthermore, these compounds have been shown to bind to heme and to parasite-specific AT-rich DNA sequences, further contributing to their antiplasmodial effect. nih.gov The presence of a nitro group on the phenyl ring at the C-4 position of the pyrimidine core was found to significantly enhance activity against the CQR strain. nih.gov

Antimicrobial Modalities of Action (e.g., Antitubercular, Antibacterial, Antifungal)

The pyrimidine framework is a key structural motif in a variety of compounds exhibiting a broad range of antimicrobial activities.

Inhibition of Mycobacterium tuberculosis Growth

Derivatives of pyrimidin-2(1H)-one have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A phenotypic screen of a compound library identified a series of 2-pyrazolylpyrimidinones with pan-active antitubercular properties. nih.govcornell.edu These compounds were found to be bactericidal against replicating Mtb and maintained their potency against clinical isolates. nih.govcornell.edu

Mechanistic studies suggest a novel mode of action. While resistance to these compounds was associated with mutations in the mmpL3 gene, the compounds did not appear to directly target the MmpL3 protein. cornell.edu Instead, RNA transcriptional profiling and checkerboard assays pointed towards a perturbation of iron homeostasis as a key mechanism. cornell.edu

Further research has focused on specific enzymatic targets. For example, pyrimidin-2(1H)-ones have been designed as inhibitors of the M. tuberculosis orotate (B1227488) phosphoribosyltransferase (OPRT), an enzyme crucial for the de novo synthesis of pyrimidines. nih.gov Certain derivatives showed enzyme inhibition constants in the submicromolar range, indicating a strong binding affinity. nih.gov Another promising target is the ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid biosynthesis pathway. A pyrimidinedione derivative was identified as a potent inhibitor of Mtb KARI and was shown to inhibit the growth of Mtb strains. nih.gov

Broad-Spectrum Antibacterial Activity

The pyrimidine scaffold is a component of various compounds with broad-spectrum antibacterial activity. For instance, a series of imidazo[1,2-a]pyrimidine (B1208166) derivatives were synthesized and tested against a range of Gram-positive and Gram-negative bacteria, with some showing potent antimicrobial effects. nih.gov

In other research, the Biginelli reaction has been utilized to synthesize dihydropyrimidinones with good antibacterial activity against Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. mdpi.com The coumarin moiety, when incorporated into a pyrimidine structure, has also been shown to possess antibacterial properties by binding to the B subunit of bacterial DNA gyrase and inhibiting its ATPase activity. researchgate.net

The versatility of the pyrimidine core is further demonstrated by the synthesis of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides, some of which emerged as excellent antimicrobial agents against both Gram-positive and Gram-negative bacteria. nih.gov

Antifungal Activity

The antifungal potential of pyrimidine derivatives has been well-documented. nih.gov For instance, certain 1,6-dihydropyrimidine derivatives have demonstrated notable activity against fungal pathogens like Candida albicans. nih.gov The mechanism often involves the inhibition of crucial fungal enzymes. One of the primary targets for azole-based antifungal agents, a class that shares some structural similarities with pyrimidine derivatives, is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov By inhibiting CYP51, these compounds disrupt membrane integrity, leading to fungal cell death. nih.gov

Furthermore, structure-activity relationship (SAR) studies on 1,6-dihydropyrimidine derivatives have revealed that the presence of electron-withdrawing groups on the aromatic ring can enhance their antifungal activity. nih.gov Molecular docking studies of imidazo[1,2-a]pyrimidine derivatives, which are structurally related to the core compound, suggest a potential for antifungal activity against Candida albicans by targeting its specific enzymes. nih.gov

Mechanisms of Antimicrobial Resistance

The rise of antimicrobial resistance (AMR) is a significant global health challenge, prompting research into novel therapeutic strategies. ox.ac.uk Bacteria have evolved various mechanisms to counteract the effects of antimicrobial agents. These can be broadly categorized into four main strategies: limiting the uptake of a drug, modifying the drug's target, inactivating the drug, and actively pumping the drug out of the cell (efflux). nih.govaimspress.com

Gram-negative bacteria, with their complex outer membrane, can naturally limit the entry of certain large antimicrobial molecules. nih.gov Both Gram-positive and Gram-negative bacteria can acquire resistance through horizontal gene transfer, allowing them to obtain genes that encode for drug-inactivating enzymes, such as β-lactamases, or for efflux pumps that expel a wide range of antibiotics. nih.govresearchgate.net For example, some bacteria express multidrug-efflux pumps that can be a part of their intrinsic resistance or induced upon antibiotic exposure. nih.gov

Understanding these resistance mechanisms is crucial for developing new derivatives that can either bypass these defenses or act as adjuvants to resensitize resistant strains to existing antibiotics. researchgate.netnih.gov For instance, some 2-Aminoimidazole (2-AI)-based compounds have been shown to disrupt biofilm formation and resensitize multidrug-resistant bacteria to conventional antibiotics. researchgate.net

Antiviral Mechanisms (e.g., Anti-HIV, Anti-HBV, Cytomegalovirus)

Derivatives of pyrimidinone have been investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). One of the primary mechanisms of action for many antiviral nucleoside analogs is the inhibition of viral reverse transcriptase (RT). nih.gov After being phosphorylated by cellular enzymes, these analogs are incorporated into the growing viral DNA chain during reverse transcription. nih.gov Lacking a 3'-hydroxyl group, they act as chain terminators, halting viral DNA synthesis. nih.gov

For instance, 2-pyridinone derivatives have been evaluated as specific inhibitors of HIV-1 reverse transcriptase. researchgate.net Similarly, the prodrug cyclo-d4G, a 6-cyclopropyl-substituted derivative of 2′,3′-didehydro-2′,3′-dideoxyguanosine, has demonstrated selective anti-HIV activity. nih.gov

HIV has, in turn, evolved countermeasures to host defense mechanisms. The viral accessory protein Vpu, for example, counteracts the host restriction factor BST2 (tetherin), which would otherwise prevent the release of new virus particles from the infected cell. frontiersin.org Vpu achieves this by targeting BST2 for degradation and displacing it from viral assembly sites. frontiersin.org Another viral protein, Vif, counteracts the antiviral activity of the APOBEC3 family of proteins. nih.gov Understanding this intricate interplay between viral and host factors is essential for designing effective antiviral therapies.

Anti-inflammatory Mechanisms (e.g., TNF-α and IL-6 Inhibition)

Chronic inflammation is a hallmark of many diseases, and key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are major therapeutic targets. nih.gov TNF-α, in particular, plays a central role in regulating the inflammatory response, cell proliferation, and apoptosis. nih.gov Dysregulation of TNF-α is implicated in various inflammatory conditions. nih.gov

The anti-inflammatory effects of certain compounds are often mediated through the inhibition of these cytokines or their signaling pathways. nih.gov Anti-TNF-α therapies, for example, utilize antibodies to neutralize soluble TNF-α. nih.gov Research into small molecules that can inhibit TNF-α and IL-6 production or signaling is an active area. While direct evidence for this compound derivatives in this specific context is emerging, the broader class of heterocyclic compounds has shown promise. The mechanism of action often involves interfering with signaling cascades like the NF-κB pathway, which is a critical regulator of inflammatory gene expression. nih.gov

Antitumor/Cytotoxic Mechanisms (e.g., Apoptosis Induction, Kinase Inhibition)

The antitumor activity of pyrimidine derivatives is a major focus of research, with multiple mechanisms contributing to their cytotoxic effects against cancer cells.

A primary mechanism is the induction of apoptosis, or programmed cell death. nih.govmdpi.com This can be triggered through both intrinsic and extrinsic pathways, often involving the activation of caspases, which are proteases that execute the apoptotic process. encyclopedia.pub For example, some thieno[2,3-d]pyrimidine (B153573) derivatives have been shown to induce apoptosis in cancer cells. nih.gov Similarly, certain pyrimidin-2-thione derivatives have demonstrated the ability to upregulate the expression of the cell cycle inhibitor p21 and the pro-apoptotic protein caspase-3 in liver cancer cells. ekb.eg

Another key antitumor mechanism is the inhibition of kinases, enzymes that play crucial roles in cell signaling, proliferation, and survival. mdpi.com Cyclin-dependent kinases (CDKs), which regulate the cell cycle, are a particularly important target. semanticscholar.org Inhibition of CDKs can lead to cell cycle arrest, preventing cancer cells from dividing. semanticscholar.org For instance, pyrazolo[3,4-d]pyrimidine derivatives have been designed as CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. semanticscholar.org

Furthermore, some derivatives exhibit their anticancer effects by inhibiting other critical cellular processes. This includes the disruption of microtubule dynamics, which is essential for cell division, and the inhibition of topoisomerases, enzymes that are vital for DNA replication and repair. mdpi.commdpi.com

A variety of cellular assays are employed to evaluate the antitumor potential of new compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of compounds. nih.gov The trypan blue exclusion assay provides a direct measure of cell death. nih.govnih.gov

To investigate the mechanism of action, researchers utilize several other assays. Clonogenic survival assays determine the ability of single cells to form colonies, providing insight into the long-term anti-proliferative effects of a compound. nih.govnih.gov Western blot analysis is used to detect changes in the levels of specific proteins involved in apoptosis and cell cycle regulation, such as p53, p21, and caspases. nih.govnih.gov Flow cytometry can be used to analyze the cell cycle distribution and quantify apoptosis. encyclopedia.pub

Numerous studies have demonstrated the inhibitory effects of this compound derivatives and related compounds on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.

For example, a series of thieno[2,3-d]pyrimidine derivatives were screened for their cytotoxicity against a panel of cancer cell lines, with the most potent compound, 6j, exhibiting IC50 values in the sub-micromolar range. nih.gov Similarly, novel imidazo[1,2-a]pyridine (B132010) compounds have shown strong cytotoxic effects against breast cancer cells, with IC50 values in the micromolar range. nih.govnih.gov The data from these studies highlight the potential of these compounds as effective anticancer agents.

Table 1: Cytotoxic Activity of Selected Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine derivative 6j | HCT116 (Colon) | 0.6 | nih.gov |

| Thieno[2,3-d]pyrimidine derivative 6j | OV2008 (Ovarian) | 0.5 | nih.gov |

| Imidazo[1,2-a]pyridine IP-5 | HCC1937 (Breast) | 45 | nih.gov |

| Imidazo[1,2-a]pyridine IP-6 | HCC1937 (Breast) | 47.7 | nih.gov |

| Pyrimidin-2-Thione derivative 7 | HepG-2 (Liver) | 25.5 µg/mL | ekb.eg |

Modulators of Stem-like Cancer Cell Self-renewal

Currently, there is no publicly available scientific literature that specifically investigates or establishes a role for this compound or its direct derivatives as modulators of stem-like cancer cell self-renewal. While the inhibition of pyrimidine synthesis has been explored as a strategy to target leukemic stem cells, research explicitly linking the this compound scaffold to the modulation of cancer stem cell self-renewal pathways has not been identified in the reviewed sources.

Catalytic Mechanisms (e.g., Mizoroki-Heck Coupling)

The pyrimidine core, a key structural feature of this compound, has been successfully utilized in the Mizoroki-Heck cross-coupling reaction. This reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide (or triflate) with an alkene, typically catalyzed by a palladium complex. wikipedia.org

A significant development in this area involves the use of pyrimidin-2-yl tosylates as electrophiles in the Mizoroki-Heck reaction, providing an alternative to traditional halide substrates. researchgate.net Research has demonstrated that these pyrimidine derivatives can be effectively coupled with a variety of olefins.

Detailed Research Findings:

In a study focusing on the catalytic activity of the pyrimidine scaffold, pyrimidin-2-yl tosylates were coupled with both aromatic and aliphatic olefins using a palladium catalyst. The reaction was found to be tolerant of various functional groups on both the pyrimidine ring and the olefin partner. researchgate.net

Key findings from this research include:

Catalyst: The reaction is efficiently catalyzed by Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂). researchgate.net

Substrate Scope: The protocol is effective for a range of pyrimidin-2-yl tosylates and various olefins. researchgate.net

Regioselectivity: The coupling reaction proceeds with high β-regioselectivity, leading to the formation of C2-alkenyl pyrimidine derivatives. researchgate.net

The table below summarizes the types of olefins that were successfully coupled with pyrimidin-2-yl tosylates in the study. researchgate.net

| Olefin Class | Specific Examples |

| Styrene Derivatives | Styrene |

| Aliphatic Olefins | Vinyl Cyanide, Methyl Acrylate, Ethyl Acrylate, n-Butyl Acrylate, Butyl Vinyl Ether, 1-Hexene, 1-Octene |

This interactive table summarizes the olefins used in the Mizoroki-Heck reaction with pyrimidin-2-yl tosylates. researchgate.net

The mechanism of the Mizoroki-Heck reaction generally involves a catalytic cycle that includes the oxidative addition of the electrophile to a Pd(0) species, migratory insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the active Pd(0) catalyst. nih.gov The successful application with pyrimidin-2-yl tosylates indicates that this pyrimidine derivative can effectively participate as an electrophile in this catalytic cycle. researchgate.net

Emerging Research Directions and Future Perspectives on 1 2 Aminoethyl Pyrimidin 2 1h One Chemistry

Development of Novel Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives, including 1-(2-Aminoethyl)pyrimidin-2(1H)-one, is a dynamic area of research. researchgate.netorientjchem.orgnih.gov Scientists are continuously developing new methodologies to construct these heterocyclic compounds efficiently and with high yields. These methods often involve the cyclization of intermediates, which can be influenced by various factors to control the final structure. nih.gov

The use of microwave irradiation has also been shown to play a crucial role in determining the regioselectivity of cyclization reactions, leading to the formation of specific isomers. nih.gov Furthermore, palladium-catalyzed amination has been explored as a method to introduce amino groups into the pyrimidine structure. nih.gov

These diverse synthetic strategies provide chemists with a versatile toolbox for creating a wide range of pyrimidine derivatives with tailored properties.

Advanced Computational Design and Prediction

In recent years, computational methods have become indispensable in the design and prediction of the properties of novel chemical compounds. For pyrimidine derivatives like this compound, in silico screening and molecular modeling are being used to identify promising candidates for further development. nih.govnih.gov

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to predict the binding affinity of compounds to specific biological targets. nih.gov These computational approaches allow researchers to screen vast virtual libraries of compounds and prioritize those with the highest potential for desired biological activity. nih.gov For example, in silico screening has been used to identify potential ACE2-binding molecules, which could be relevant for studying viral entry into cells. nih.gov

Molecular dynamics simulations can further elucidate the binding modes of these compounds and provide insights into the key interactions responsible for their activity. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors.

| Computational Technique | Application in Pyrimidine Research |

| QSAR Modeling | Predicting biological activity based on chemical structure. nih.gov |

| Molecular Docking | Simulating the binding of a ligand to a biological target. nih.gov |

| In Silico Screening | Virtually screening large compound libraries. nih.govnih.gov |

| Molecular Dynamics | Simulating the movement of atoms and molecules over time. nih.gov |

These computational tools not only accelerate the discovery process but also reduce the reliance on costly and time-consuming experimental screening.

Exploration of New Biological Targets and Pathways

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. nih.govunife.it Researchers are actively exploring new biological targets and pathways for pyrimidine derivatives, including those related to this compound.

One area of focus is the development of inhibitors for protein kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer. nih.govresearchgate.net For example, pyridin-2(1H)-one analogues have been identified as potent inhibitors of Tropomyosin receptor kinase (TRK). nih.gov Similarly, pyrazolopyrimidinones are being investigated as selective inhibitors of phosphodiesterase 2 (PDE2). researchgate.net

Other research is targeting enzymes involved in post-translational modifications, such as ubiquitin-specific proteases (USPs). nih.gov Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives have shown promise as potent USP1 inhibitors. nih.gov The pyrimidine core is also found in compounds targeting the PI3K pathway, which is frequently dysregulated in cancer. researchgate.net

The diverse biological activities of pyrimidine derivatives highlight their potential for treating a wide range of diseases.

Integration with Chemical Biology Tools and Probes

Chemical probes are essential tools for dissecting complex biological processes. nih.govnih.gov The development of high-quality, selective chemical probes based on the this compound scaffold and related structures is an active area of research. mdpi.comosu.edu These probes can be used to study the function of specific proteins in cells and organisms. nih.gov

One approach involves the synthesis of activity-based probes (ABPs) that covalently label their target protein. Diazirine-containing probes, for instance, have shown improved labeling efficiencies for sirtuins. mdpi.com Another strategy is the development of cell-permeable macrocyclic peptides that can inhibit intracellular protein-protein interactions. osu.edu

The integration of pyrimidine derivatives with these chemical biology tools allows for a deeper understanding of their mechanism of action and can help to validate new drug targets. uzh.ch For example, chemical probes for epitranscriptomic proteins are being developed to study the role of RNA modifications in disease. uzh.ch

Structure-Guided Optimization for Enhanced Potency and Selectivity

Structure-guided drug design is a powerful strategy for optimizing the potency and selectivity of lead compounds. By understanding the three-dimensional structure of a drug target and how a ligand binds to it, chemists can make rational modifications to improve its properties. nih.gov

For pyrimidine derivatives, X-ray crystallography and other structural biology techniques are used to obtain detailed information about ligand-protein interactions. nih.gov This information guides the synthesis of new analogues with improved binding affinity and selectivity. For instance, the structure of PI3Kγ in complex with a pyrimidone anilide inhibitor has provided insights for the development of more potent PI3Kβ inhibitors. researchgate.net

The iterative process of structure-guided design and SAR analysis is essential for developing highly potent and selective drugs with favorable pharmacokinetic properties. nih.gov

Q & A

Q. How are regioselectivity challenges managed during pyrimidin-2(1H)-one functionalization?

- Protecting Groups : Boc for amine protection during alkylation.

- Catalysts : Pd(OAc)₂ for Suzuki-Miyaura coupling at C4 without ring opening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.